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Introduction

C12-113 is a proprietary ionizable lipidoid essential for the formulation of lipid nanoparticles
(LNPs) designed for the efficient encapsulation and delivery of RNA therapeutics, particularly
messenger RNA (MRNA).[1][2][3] Its unique chemical structure facilitates the formation of
stable LNPs that can effectively protect the RNA cargo from degradation and mediate its
delivery into target cells. This document provides detailed application notes and protocols for
utilizing C12-113 to achieve optimal encapsulation of mMRNA for research and preclinical
development.

The mechanism of delivery hinges on the pH-sensitive nature of C12-113. At an acidic pH
during formulation, the lipidoid is positively charged, enabling strong electrostatic interactions
with the negatively charged mRNA backbone, leading to high encapsulation efficiency. Upon
entering the bloodstream, at physiological pH (around 7.4), the LNPs have a near-neutral
surface charge, which minimizes non-specific interactions with cells and enhances circulation
time. Once endocytosed by target cells, the acidic environment of the endosome protonates
C12-113, inducing a structural change in the LNP that facilitates the release of the mRNA cargo
into the cytoplasm where it can be translated into the protein of interest.

Data Presentation: LNP Formulation and
Characterization
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Successful encapsulation and delivery of mRNA using C12-113 is highly dependent on the
precise molar ratio of the lipid components in the LNP formulation. A typical LNP formulation
consists of four key components: the ionizable lipid (C12-113), a helper lipid (e.g., DOPE or
DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000).

Table 1: Recommended Molar Ratios for C12-113 LNP Formulation

Component Molar Ratio (%) Role in Formulation

Encapsulation of mMRNA and

C12-113 50
endosomal escape
o Structural integrity of the lipid
Phospholipid (e.g., DSPC) 10 i
bilayer
LNP stability and membrane
Cholesterol 38.5

fusion

o Steric stability, prevents
PEG-Lipid (e.g., DMG-PEG

1.5 aggregation, and controls
2000) gareg

particle size

Note: These molar ratios are a starting point based on formulations for similar ionizable lipids
and should be optimized for specific applications.

Table 2: Key Parameters for Optimal C12-113 LNP Formulation
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Parameter

Recommended Range

Significance

N:P Ratio

51to7:1

Ratio of the nitrogen atoms in
C12-113 to the phosphate

groups in the mRNA. Crucial
for efficient complexation and

encapsulation.

Total Lipid to mRNA Weight
Ratio

10:1 to 20:1

Influences encapsulation
efficiency and the final size of
the LNPs.

Flow Rate Ratio

(Aqueous:Ethanol)

3:1

In microfluidic synthesis, this
ratio is critical for controlling
the nanoprecipitation process
and achieving a uniform

particle size.

Total Flow Rate (Microfluidics)

10 - 20 mL/min

Affects the mixing efficiency
and consequently the size and

polydispersity of the LNPs.

Table 3: Typical Physicochemical Properties of C12-113 LNPs

Property Expected Value Method of Analysis
) ) ) Dynamic Light Scattering
Particle Size (Diameter) 80 - 120 nm
(DLS)
) ) Dynamic Light Scattering
Polydispersity Index (PDI) <0.2

(DLS)

Zeta Potential

-10 mV to +10 mV (at neutral
pH)

Laser Doppler Velocimetry

Encapsulation Efficiency

> 90%

RiboGreen Assay

Experimental Protocols
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Protocol 1: Preparation of C12-113 Lipid Nanoparticles
(LNPs) using Microfluidics

This protocol describes the formulation of C12-113 LNPs using a microfluidic mixing device,
which allows for precise control over particle size and distribution.

Materials:

C12-113

e 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

e Cholesterol

¢ 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

o mMRNA transcript in RNase-free water

» Ethanol (200 proof, molecular biology grade)

» Citrate buffer (50 mM, pH 4.0, RNase-free)

o Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

o Microfluidic mixing system (e.g., NanoAssemblr®) and microfluidic cartridge

e Syringes and tubing compatible with the microfluidic system

 Dialysis cassette (e.g., Slide-A-Lyzer™, 10K MWCO)

Procedure:

o Preparation of Lipid Stock Solutions:

o Prepare individual stock solutions of C12-113, DSPC, cholesterol, and DMG-PEG 2000 in
ethanol. A typical concentration is 10-20 mg/mL.

o Store stock solutions at -20°C.
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Preparation of the Lipid Mixture (Organic Phase):

o In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the
desired molar ratio (e.g., 50:10:38.5:1.5 for C12-113:DSPC:Cholesterol:DMG-PEG 2000).

o Add ethanol to the lipid mixture to achieve a final total lipid concentration of 10-20 mg/mL.
Vortex briefly to ensure complete mixing.

Preparation of the mRNA Solution (Aqueous Phase):

o Dilute the mRNA transcript in 50 mM citrate buffer (pH 4.0) to the desired concentration.
The final concentration will depend on the target lipid-to-mRNA weight ratio.

Microfluidic Mixing:
o Set up the microfluidic mixing system according to the manufacturer's instructions.

o Load the lipid mixture (organic phase) into one syringe and the mRNA solution (aqueous
phase) into another.

o Set the flow rate ratio to 3:1 (aqueous:organic) and the total flow rate to 12 mL/min.

o Initiate the mixing process. The rapid mixing of the two phases will induce the self-
assembly of the LNPs.

o Collect the resulting LNP dispersion from the outlet.
Purification and Buffer Exchange:

o To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP
dispersion against sterile PBS (pH 7.4) overnight at 4°C using a 10K MWCO dialysis
cassette.

o Change the dialysis buffer at least three times to ensure complete removal of ethanol and
buffer exchange.

Sterilization and Storage:
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o Sterilize the final LNP formulation by passing it through a 0.22 pum syringe filter.

o Store the sterile LNP suspension at 4°C. For long-term storage, consult stability studies for
optimal conditions.

Protocol 2: Determination of mMRNA Encapsulation
Efficiency using RiboGreen Assay

This protocol outlines the procedure for quantifying the amount of mMRNA encapsulated within
the C12-113 LNPs.

Materials:
e C12-113 LNP formulation
e Quant-iT™ RiboGreen™ RNA Assay Kit
e TE buffer (10 mM Tris-HCI, 1 mM EDTA, pH 7.5, RNase-free)
e Triton X-100 (2% v/v solution in RNase-free water)
e 96-well black microplate
o Plate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)
 MRNA standard of known concentration
Procedure:
e Preparation of mRNA Standard Curve:
o Prepare a series of mMRNA standards in TE buffer, ranging from 0 to 2000 ng/mL.
e Sample Preparation:

o Total mMRNA (Encapsulated + Free): Dilute the C12-113 LNP formulation in TE buffer
containing 0.1% Triton X-100 to lyse the LNPs and release the encapsulated mRNA. The
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dilution factor should be chosen so that the final mMRNA concentration falls within the range
of the standard curve. Incubate for 10 minutes at 37°C to ensure complete lysis.

o Free mRNA (Non-encapsulated): Dilute the same C12-113 LNP formulation in TE buffer
without Triton X-100.

e RiboGreen Assay:

o Prepare the RiboGreen working solution by diluting the concentrated RiboGreen reagent
in TE buffer according to the manufacturer's instructions.

o Add the RiboGreen working solution to each well of the 96-well plate containing the mRNA
standards and the prepared LNP samples.

o Incubate the plate for 5 minutes at room temperature, protected from light.
e Fluorescence Measurement:

o Measure the fluorescence intensity using a plate reader with the appropriate excitation
and emission wavelengths.

o Calculation of Encapsulation Efficiency:

o Generate a standard curve by plotting the fluorescence intensity of the mRNA standards
against their concentrations.

o Determine the concentration of "Total MRNA" and "Free mRNA" in your samples using the
standard curve.

o Calculate the encapsulation efficiency (EE) using the following formula:

EE (%) = [(Total mRNA - Free mRNA) / Total mMRNA] x 100

Mandatory Visualization
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Caption: Experimental workflow for C12-113 LNP formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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